molecular formula C18H13ClN2O4S2 B2922384 4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627834-68-8

4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2922384
CAS No.: 627834-68-8
M. Wt: 420.88
InChI Key: ODYJYVUWOXGJNZ-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a 4-chlorobenzenesulfonyl group at position 4, a thiophen-2-yl substituent at position 2, and an N-[(furan-2-yl)methyl]amine moiety at position 3. Its molecular formula is C₁₉H₁₄ClN₃O₄S₂, with a molecular weight of 459.93 g/mol.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4S2/c19-12-5-7-14(8-6-12)27(22,23)18-17(20-11-13-3-1-9-24-13)25-16(21-18)15-4-2-10-26-15/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYJYVUWOXGJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorobenzenesulfonyl chloride, furan-2-carbaldehyde, and thiophene-2-carboxylic acid. These intermediates are then subjected to various reactions including sulfonylation, condensation, and cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through biochemical assays and clinical trials.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs in the 1,3-Oxazole Class

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity (if reported)
Target Compound 4-(4-ClC₆H₄SO₂), 2-(thiophen-2-yl), 5-N[(furan-2-yl)CH₂] 459.93 Sulfonyl group, dual heterocycles (thiophene/furan) Not explicitly reported in evidence
4-(4-Chlorobenzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine 4-(4-ClC₆H₄SO₂), 2-(furan-2-yl), 5-N(4-FC₆H₄) 415.85 Fluorophenyl vs. furanylmethyl amine No activity data in evidence
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine 4-(4-MeC₆H₄SO₂), 2-(2-ClC₆H₄), 5-N[(furan-2-yl)CH₂] 432.89 Methylphenyl sulfonyl, 2-chlorophenyl No activity data in evidence
Pyridin-3-ylmethyl derivatives (e.g., 4-(4-ClC₆H₄SO₂)-N-(pyridin-3-ylmethyl)-2-(furan-2-yl)-1,3-oxazol-5-amine) 4-(4-ClC₆H₄SO₂), 2-(furan-2-yl), 5-N(pyridin-3-ylCH₂) 415.85 Pyridine vs. furan in amine group No activity data in evidence
Key Observations:
  • Electronic Effects : The 4-chlorobenzenesulfonyl group is common across analogs, enhancing electrophilicity and stability. Substitutions at the phenyl ring (e.g., 4-fluoro in , 4-methyl in ) modulate lipophilicity.
  • Heterocyclic Diversity : Thiophene (target compound) vs. furan (other analogs) at position 2 alters electronic density and steric bulk. Thiophene’s larger sulfur atom may enhance π-stacking compared to furan’s oxygen .

Challenges and Opportunities

  • Synthetic Complexity : Introduction of multiple heterocycles (thiophene, furan) requires precise control to avoid side reactions, as seen in the synthesis of 1,3,5-oxadiazin-2-amines .
  • Biological Screening : Priority should be given to testing the target compound against kinase targets (e.g., EGFR, VEGFR) due to sulfonamide’s role in enzyme inhibition .

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features several significant functional groups:

  • Oxazole ring : Known for its role in biological activity.
  • Furan and thiophene rings : Contribute to the compound's reactivity and interaction with biological targets.
  • Chlorobenzenesulfonyl moiety : Enhances the compound's solubility and bioavailability.

Molecular Formula

C15H13ClN2O5SC_{15}H_{13}ClN_{2}O_{5}S

Molecular Weight

Approximately 410.8 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
  • Receptor Modulation : Interaction studies suggest that the compound can alter receptor functions, impacting cellular signaling pathways. This modulation may influence processes such as cell migration and differentiation.
  • Antioxidant Properties : Preliminary studies indicate that the compound possesses antioxidant activities, which could contribute to its protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits enzymes involved in cancer metabolism
Receptor ModulationAlters receptor functions affecting signaling
Antioxidant ActivityReduces oxidative stress in cellular models

Recent Research Insights

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The findings demonstrated that treatment with the compound resulted in a significant reduction in cell viability and proliferation rates, suggesting its potential as an anticancer agent. Additionally, the compound was found to induce apoptosis through caspase activation pathways.

Another investigation focused on the antioxidant properties of the compound, revealing its ability to scavenge free radicals effectively. This activity was linked to a decrease in markers of oxidative stress in treated cells, highlighting its therapeutic potential in conditions characterized by oxidative damage.

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